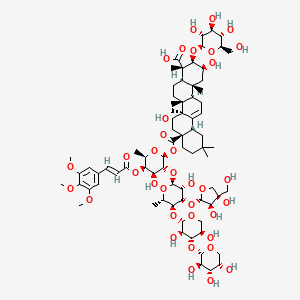
Onjisaponin F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Onjisaponin F, alongside other saponins such as Onjisaponins A, B, C, D, E, and G, is extracted from the roots of Polygala tenuifolia. The structural elucidation of these compounds has been based on spectral and chemical evidence, highlighting the intricate nature of their synthesis in nature. These compounds are characterized by their complex glycosidic structures, which play a significant role in their biological activities. The synthesis of Onjisaponin F involves the formation of a presenegenin core attached to various sugar moieties, indicating a sophisticated biosynthetic pathway in plants (Sakuma & Shoji, 1981).
Molecular Structure Analysis
The molecular structure of Onjisaponin F comprises a triterpenoidal backbone known as presenegenin, which is glycosylated with several sugar units. This structure is crucial for its biological functionality and interaction with biological membranes. Detailed NMR spectroscopy and chemical degradation studies have provided insights into the precise arrangement of these sugar units and the stereochemistry of the molecule. Such structural features are pivotal for the molecule's pharmacological properties and its interaction with cellular targets (Sakuma & Shoji, 1982).
Applications De Recherche Scientifique
Physicochemical and Pharmacological Properties of Triterpene Glycosides
- Field : Chemistry
- Application : Onjisaponin F, also known as Polygalasaponin XXXI, is a type of triterpene glycoside. It’s used in the study of physicochemical and pharmacological properties of triterpene glycosides .
- Methods : The methods of application or experimental procedures involve chemical analysis and extraction from biological sources like Polygala japonica and P. tenuifolia .
- Results : The results include the identification of the chemical structure and properties of Onjisaponin F .
Autophagy Induction and Degradation of Mutant Proteins
- Field : Neurobiology
- Application : Onjisaponin B, derived from Radix Polygalae, has been found to enhance autophagy and accelerate the degradation of mutant α-Synuclein and Huntingtin in PC-12 cells . These proteins are highly associated with Parkinson’s disease and Huntington’s disease, respectively .
- Methods : The methods involve cell culture experiments using PC-12 cells, a line of cells often used in neurobiological research .
- Results : Onjisaponin B was found to induce autophagy via the AMPK-mTOR signaling pathway, leading to the accelerated removal of mutant proteins .
Reduction of β-Amyloid Production and Cognitive Improvement
- Field : Neurology
- Application : Onjisaponin B, an active constituent of the traditional Chinese medicine Radix Polygalae, has been found to reduce β-amyloid production and improve cognitive impairments .
- Methods : The methods of application or experimental procedures are not specified in the source .
- Results : The results include a reduction in β-amyloid production, which is associated with Alzheimer’s disease, and an improvement in cognitive function .
Prolongation of Hexabarbital Sleeping Time
- Field : Pharmacology
- Application : Onjisaponin F, also known as Polygalasaponin XXXI, has been found to exhibit a prolongation effect on hexabarbital sleeping time .
- Methods : The methods of application or experimental procedures involve the administration of Onjisaponin F and the measurement of hexabarbital-induced sleep duration .
- Results : The results include a prolonged duration of hexabarbital-induced sleep, suggesting potential sedative effects .
Treatment of Mental Diseases
- Field : Psychiatry
- Application : Onjisaponin F is a major constituent of Kaixinsan (KXS), a traditional Chinese medicine prescription. KXS, which includes Onjisaponin F among its active ingredients, has been used for the treatment of various mental diseases .
- Methods : The methods of application or experimental procedures involve the administration of KXS and the evaluation of its effects on mental health .
- Results : The results suggest that KXS, and by extension Onjisaponin F, may have therapeutic properties against mental diseases .
Reduction of β-Amyloid Production and Cognitive Improvement
- Field : Neurology
- Application : Onjisaponin F has been found to reduce β-amyloid production and improve cognitive impairments .
- Methods : The methods of application or experimental procedures are not specified in the source .
- Results : The results include a reduction in β-amyloid production, which is associated with Alzheimer’s disease, and an improvement in cognitive function .
Antidepressant Effects
- Field : Psychiatry
- Application : Onjisaponin F is a major constituent of Kaixinsan (KXS), a traditional Chinese medicine prescription. KXS, which includes Onjisaponin F among its active ingredients, has been used for the treatment of depression .
- Methods : The methods of application or experimental procedures involve the administration of KXS and the evaluation of its effects on mental health .
- Results : The results suggest that KXS, and by extension Onjisaponin F, may have therapeutic properties against depression .
Treatment of Dementia and Morbid Forgetfulness
- Field : Neurology
- Application : Kaixinsan (KXS), which includes Onjisaponin F among its active ingredients, was originally applied for the treatment of dementia and morbid forgetfulness .
- Methods : The methods of application or experimental procedures involve the administration of KXS and the evaluation of its effects on cognitive function .
- Results : The results suggest that KXS, and by extension Onjisaponin F, may have therapeutic properties against dementia and morbid forgetfulness .
Physicochemical Properties of Triterpene Glycosides
- Field : Chemistry
- Application : Onjisaponin F, also known as Polygalasaponin XXXI, is a type of triterpene glycoside. It’s used in the study of physicochemical properties of triterpene glycosides .
- Methods : The methods of application or experimental procedures involve chemical analysis and extraction from biological sources like Polygala japonica and P. tenuifolia .
- Results : The results include the identification of the chemical structure and properties of Onjisaponin F .
Propriétés
IUPAC Name |
(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyl-5-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H112O36/c1-31-53(105-44(82)14-11-33-21-39(96-8)56(98-10)40(22-33)97-9)50(88)58(109-64-52(90)57(108-66-59(91)75(95,29-78)30-101-66)54(32(2)102-64)106-62-51(89)55(38(81)27-100-62)107-61-48(86)45(83)37(80)26-99-61)65(103-31)111-68(94)73-18-17-69(3,4)23-35(73)34-12-13-42-70(5)24-36(79)60(110-63-49(87)47(85)46(84)41(25-76)104-63)72(7,67(92)93)43(70)15-16-71(42,6)74(34,28-77)20-19-73/h11-12,14,21-22,31-32,35-38,41-43,45-55,57-66,76-81,83-91,95H,13,15-20,23-30H2,1-10H3,(H,92,93)/b14-11+/t31-,32+,35+,36+,37+,38-,41-,42-,43-,45+,46-,47+,48-,49-,50+,51-,52-,53+,54+,55+,57+,58-,59+,60+,61+,62+,63+,64+,65+,66+,70-,71-,72+,73+,74+,75-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLNHPZHTNFCNP-JJEFWQELSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C(C4(CC3)CO)(CCC6C5(CC(C(C6(C)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)(C)C)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)OC1C(C(C(CO1)O)O)O)O)OC1C(C(CO1)(CO)O)O)O)O)OC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)[C@@]23CC[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(C[C@@H]([C@@H]([C@@]6(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)[C@@H]2CC(CC3)(C)C)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O)O)OC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H112O36 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1589.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Onjisaponin F | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-(2-Acetylsulfanylethyl)-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-5-yl]oxy]-4-oxobutanoic acid](/img/structure/B1244354.png)
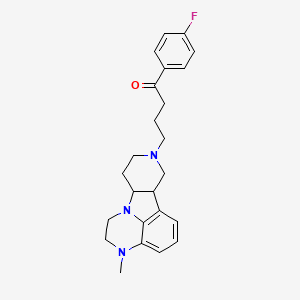
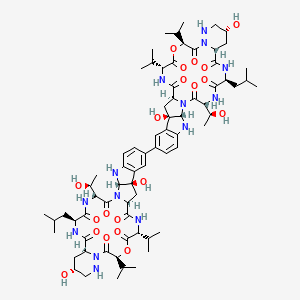
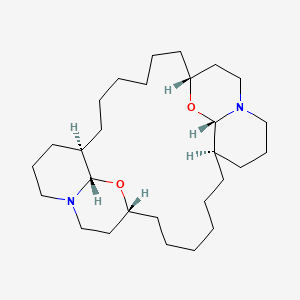
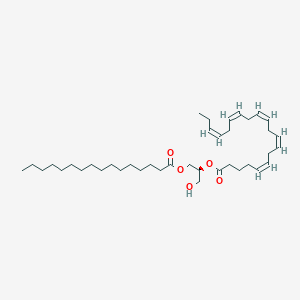
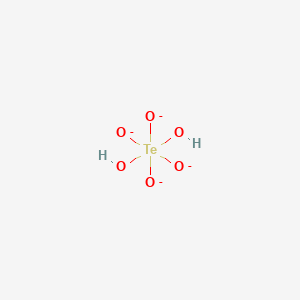
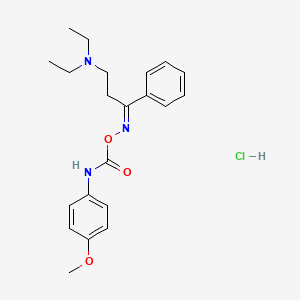
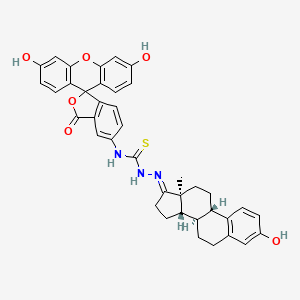
![2-chloro-N-(2-{(2E)-2-[(5-nitrothien-2-yl)methylene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B1244369.png)
![[(1S,2S)-2-morpholin-4-ylcyclohexyl] 2-(4-bromophenyl)acetate](/img/structure/B1244372.png)
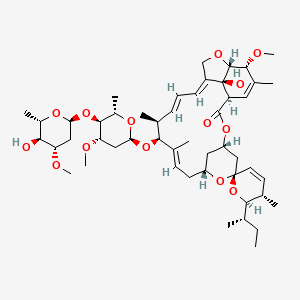
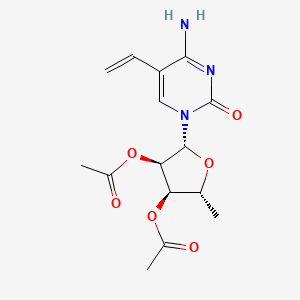
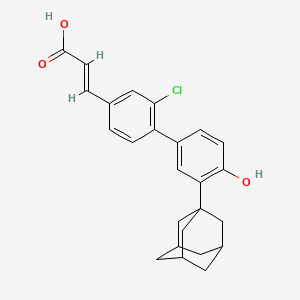
![{4-[2-(Benzhydryl-amino)-acetyl]-piperazin-1-yl}-(2-methyl-pyridin-3-yl)-acetonitrile](/img/structure/B1244379.png)